molecular formula C19H19FN4O4 B2354805 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide CAS No. 1904019-98-2

4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide

Cat. No. B2354805
CAS RN: 1904019-98-2
M. Wt: 386.383
InChI Key: IBIGUDKPKQXYPS-UHFFFAOYSA-N
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Description

4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O4 and its molecular weight is 386.383. The purity is usually 95%.
BenchChem offers high-quality 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Research on similar fluoroquinolone derivatives focuses on exploring the synthesis and structure-activity relationships (SAR) to enhance their antibacterial properties. For instance, studies have prepared novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids to investigate their in vitro antibacterial activity compared to established antibiotics like ciprofloxacin (Ziegler et al., 1990). Such research emphasizes the importance of the fluoroquinolone core structure and its modifications for developing new antibacterial agents.

Photochemistry and Photostability

Another area of research involves understanding the photochemical behavior of fluoroquinolone derivatives. The photochemistry of ciprofloxacin, a closely related compound, has been studied to reveal low-efficiency substitution reactions and the impact of environmental conditions on its photostability (Mella et al., 2001). These studies contribute to the broader knowledge of how structural modifications can affect the stability and reactivity of fluoroquinolone compounds under light exposure.

Antimicrobial Studies

Fluoroquinolone derivatives have been synthesized and evaluated for their antimicrobial properties. Research efforts include the creation of fluoroquinolone-based thiazolidinones and their assessment against various bacterial and fungal strains, demonstrating the potential of fluoroquinolone scaffolds in developing new antimicrobial agents (Patel & Patel, 2010). These findings highlight the adaptability of fluoroquinolone chemistry for targeting different types of microbial infections.

Novel Syntheses and Derivatives

Further research into fluoroquinolone derivatives includes developing novel synthetic routes and evaluating their biological activities. For example, the creation of enantioselective processes for CGRP receptor inhibitors showcases the application of fluoroquinolone derivatives in areas beyond antimicrobial treatments, demonstrating their versatility in drug development (Cann et al., 2012).

properties

IUPAC Name

4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4/c20-12-3-4-16-15(10-12)17(25)24(19(27)22-16)13-5-7-23(8-6-13)18(26)21-11-14-2-1-9-28-14/h1-4,9-10,13H,5-8,11H2,(H,21,26)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIGUDKPKQXYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide

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